Iron;molybdenum;sulfanide
Description
Contextual Significance in Bioinorganic Chemistry and Catalysis
The primary significance of FeMoS clusters in bioinorganic chemistry stems from their central role in the enzyme nitrogenase. acs.org Nitrogenase contains a unique metallocluster known as the Iron-Molybdenum cofactor (FeMo-cofactor or FeMoco), which is the active site for the reduction of atmospheric dinitrogen (N₂) to ammonia (B1221849) (NH₃). mdpi.comrsc.org This process, called nitrogen fixation, is fundamental to life on Earth, as it introduces usable nitrogen into the biosphere for the synthesis of amino acids and nucleic acids. rsc.org The FeMo-cofactor is considered the most complex metallocluster in nature and its ability to catalyze N₂ reduction under ambient conditions has made it a major focus of research. mdpi.comrsc.org The enzyme itself consists of two main components: the Fe protein, which contains a [4Fe-4S] cluster and acts as a reductase, and the MoFe protein, which houses the FeMo-cofactor and another unique cluster called the P-cluster. rsc.orgwur.nl
In the realm of catalysis, the study of FeMoS clusters is largely inspired by the efficiency of nitrogenase. mdpi.com Researchers aim to develop synthetic catalysts that can mimic the function of the FeMo-cofactor, potentially leading to more sustainable and energy-efficient industrial processes for ammonia production. mdpi.comresearchgate.net Synthetic FeMoS clusters have demonstrated catalytic activity in related reactions, such as the reduction of hydrazine (B178648) to ammonia, which is thought to be analogous to the final steps of nitrogen fixation by nitrogenase. rsc.orgresearchgate.net Furthermore, materials containing FeMoS clusters, such as certain chalcogels, have been shown to photochemically reduce nitrogen to ammonia under ambient conditions, highlighting their potential in solar energy conversion. acs.org The quest to create functional analogues has driven significant advancements in cluster synthesis and the understanding of structure-function relationships in catalysis. mdpi.com
Overview of Foundational Research Trajectories
Research into FeMoS clusters has progressed along several key trajectories, primarily aimed at understanding and replicating the structure and function of the nitrogenase FeMo-cofactor.
A major research focus has been on the synthesis of structural analogues . nih.gov For decades, chemists have sought to create molecules that mimic the FeMo-cofactor's core. mdpi.com This led to the development of various synthetic Mo-Fe-S clusters, including "cubane-type" and "double-cubane" structures. rsc.orgnih.govacs.org These model compounds, while often simpler than the biological cofactor, have been invaluable for probing the fundamental chemistry of the Mo-Fe-S system. rsc.org The synthesis of these clusters often involves self-assembly reactions from simpler precursors like tetrathiomolybdate (B108656) ([MoS₄]²⁻) and iron salts. mdpi.com
Another critical trajectory is the structural and spectroscopic characterization of both biological and synthetic clusters. Techniques such as X-ray crystallography have been essential for determining the precise atomic arrangements. nih.gov For instance, the crystal structure of a heterometallic cubane (B1203433) cluster, [(Tp*)MoFe₃S₃(μ₃-NSiMe₃)(N₃)₃]⁻, revealed a distorted octahedral coordination for the molybdenum atom and a distorted tetrahedral geometry for the iron sites. nih.gov Spectroscopic methods, including Mössbauer, Electron Paramagnetic Resonance (EPR), and X-ray Absorption Spectroscopy (XAS), have provided deep insights into the electronic structures, oxidation states, and magnetic properties of these clusters, which are crucial for understanding their reactivity. rsc.orgmdpi.comnih.gov
Finally, a significant area of research is the investigation of catalytic reactivity . researchgate.net Having synthesized model clusters, researchers study their ability to bind and reduce substrates relevant to nitrogen fixation. While no synthetic model has yet replicated the full efficiency of nitrogenase in converting N₂ to NH₃, studies have shown that certain [MoFe₃S₄]³⁺ cubanes can catalytically convert substrates like hydrazine to ammonia and acetylene (B1199291) to ethylene. rsc.org These reactivity studies are crucial for testing mechanistic hypotheses and refining the design of future catalysts. researchgate.net
Historical Development of FeMoS Cluster Understanding
The understanding of FeMoS clusters is intrinsically linked to the study of the nitrogenase enzyme. Early biochemical work in the mid-20th century identified that molybdenum was an essential component for nitrogen fixation. frontiersin.org Subsequent research established the presence of iron and acid-labile sulfide (B99878), pointing towards the existence of iron-sulfur clusters. wur.nl
The 1970s marked a pivotal period with the development of the first synthetic analogues of Fe-S sites in proteins. nih.gov This era saw the beginning of a "synthetic analogue approach," where chemists aimed to synthesize low-molecular-weight complexes that duplicated the core structures of biological metal sites. nih.gov Initial efforts to model the FeMo-cofactor were guided by spectroscopic data, particularly Extended X-ray Absorption Fine Structure (EXAFS), which provided the first clues about the coordination environments of the molybdenum and iron atoms. rsc.org This led to the successful synthesis of single and double "cubane" clusters, such as [Mo₂Fe₆S₈(SC₂H₅)₉]³⁻, which were considered leading models for the cofactor's structure at the time. rsc.orgacs.org
A paradigm shift occurred in 1992 when the crystal structure of the nitrogenase MoFe protein was solved, revealing the true, complex structure of the FeMo-cofactor. rsc.org The actual structure, eventually identified as [MoFe₇S₉C], was more intricate than the early cubane models, featuring a central carbide atom and a unique arrangement of two fused units. nih.gov This discovery reshaped the direction of synthetic efforts, challenging chemists to build more sophisticated models that more accurately reflect the native cluster. mdpi.com Research since then has focused on understanding the role of this complex structure and the interstitial carbide atom in the mechanism of nitrogen fixation. mdpi.com
Detailed Research Findings
The detailed structural analysis of synthetic FeMoS clusters provides critical data for understanding their chemical properties. An example is the cluster tetraethylammonium (B1195904) triazidotri-μ₃-sulfido-[μ₃-(trimethylsilyl)azanediido][tris(3,5-dimethylpyrazol-1-yl)borate]molybdenumtriiron(III). nih.gov Its crystallographic data offers precise measurements of its geometry.
In this cluster, the molybdenum atom is in a distorted octahedral coordination, bonded to three nitrogen atoms from its ligand and three bridging sulfur atoms. The iron atoms exhibit a distorted tetrahedral geometry. nih.gov
Table 1: Selected Geometric Parameters for [(Tp)MoFe₃S₃(μ₃-NSiMe₃)(N₃)₃]⁻*
| Parameter | Bond Length (Å) / Angle (°) |
| Mo–S Bond Lengths | |
| Mo1–S1 | 2.378 (1) |
| Mo1–S2 | 2.383 (1) |
| Mo1–S3 | 2.373 (1) |
| Fe–S Bond Lengths | |
| Average | 2.282 (1) |
| Range | 2.2678 (14) - 2.2923 (13) |
| Fe–N (imide) Bond Lengths | |
| Average | 1.931 (2) |
| Range | 1.917 (2) - 1.9386 (19) |
| Fe–N (azide) Bond Lengths | |
| Average | 1.930 (2) |
| Range | 1.922 (2) - 1.937 (2) |
| Fe–N–Fe Angles | |
| Average | 85.7 (1) |
| Range | 84.78 (7) - 86.29 (7) |
| Data sourced from a 2024 study on the synthesis and crystal structure of the cluster. nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
Fe7H9MoS9-9 |
|---|---|
Molecular Weight |
784.5 g/mol |
IUPAC Name |
iron;molybdenum;sulfanide |
InChI |
InChI=1S/7Fe.Mo.9H2S/h;;;;;;;;9*1H2/p-9 |
InChI Key |
CABPEFNMPRHFJO-UHFFFAOYSA-E |
SMILES |
[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo] |
Canonical SMILES |
[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Mo] |
Origin of Product |
United States |
Synthetic Methodologies for Iron Molybdenum Sulfur Clusters
Self-Assembly Approaches for Cluster Formation
Self-assembly is a foundational strategy in the synthesis of FeMoS clusters, where simple metal and ligand precursors spontaneously organize into more complex structures. rsc.org This method has been instrumental in the formation of various cluster types, including those with cubane-like [MoFe₃S₄] cores. nih.gov For instance, the reaction of precursors like [MoS₄]²⁻ with iron salts and thiolates can lead to the spontaneous formation of double-cubane clusters. mdpi.com While powerful, self-assembly is often less predictable, with the final product's structure dictated by thermodynamic stability. rsc.org To circumvent the thermodynamic preference for the highly stable [Fe₄S₄]²⁺ core, strategies such as destabilizing this core or altering the oxidation states of the iron atoms are employed to facilitate the formation of higher nuclearity clusters. mdpi.com
Precursor Chemistry in FeMoS Cluster Synthesis
The choice of starting materials, or precursors, is paramount in directing the outcome of FeMoS cluster synthesis. viclabs.co.uknumberanalytics.com Chemists utilize a variety of precursors to build these complex structures. Common precursors include simple metal salts like FeCl₃ and tetrathiomolybdate (B108656) ([MoS₄]²⁻), which provide the essential iron, molybdenum, and sulfur atoms. mdpi.com The use of pre-formed clusters as building blocks is another key strategy. For example, cubane-like [MoS₃Fe₃(μ₃-C)] and incomplete cubane-like [Fe₄S₃] clusters have been designed as precursors for coupling reactions to form more complex structures. pnas.org The development of novel precursors with tailored ligands and enhanced reactivity is an active area of research, aiming for greater control over the final cluster's composition and architecture. numberanalytics.com
Design Principles for High-Nuclearity Cluster Mimics
The creation of synthetic analogues that accurately replicate the structure and function of the nitrogenase cofactor is a primary goal. This requires a deep understanding of the design principles that govern the formation of these large, or high-nuclearity, clusters. Key structural features to replicate include the unique double-cubane core, the asymmetric placement of molybdenum and iron atoms, and the presence of an interstitial light atom. osti.gov A successful strategy involves a "building block" or modular approach, where pre-synthesized cluster fragments are coupled together. escholarship.org This allows for a more rational and predictable construction of the target cluster.
A defining feature of the native FeMo-cofactor is the presence of a carbide atom (C⁴⁻) at the center of the iron-sulfur cage. mdpi.compnas.org The incorporation of this interstitial carbide into synthetic mimics has been a monumental challenge. chemrxiv.org A significant breakthrough involves a cluster-coupling strategy where a pre-formed cluster containing a carbide or nitride is reacted with another cluster fragment. chemrxiv.org Another innovative approach uses fluoride (B91410) to break a carbon-silicon bond in a precursor like [(Tp*)WS₃Fe₃(μ₃-C-SiMe₃)(SPh)₃]⁻, generating the carbide in situ. chemrxiv.org The successful incorporation of a µ₆-carbide into a trigonal prismatic [Fe₆C] moiety represents a major advancement in mimicking the FeMo-cofactor's core. pnas.org
The ligands surrounding the metal-sulfur core are not mere spectators; they play a crucial role in the stability and reactivity of the cluster. nih.govfrontiersin.org Bulky ligands can provide kinetic stabilization, preventing the cluster from rearranging or decomposing. mdpi.com The choice of ligands can also influence the electronic properties of the cluster. For example, studies on a series of [Tp*MFe₃S₃X]ⁿ⁻ clusters (where M = Mo or W, and X is a bridging ligand) have shown that the nature of the bridging ligand X has a profound impact on the cluster's reduction potentials, with differences exceeding one volt. scispace.comchemrxiv.org Carbyne-ligated clusters were found to be the most reducing, highlighting the significant role the interstitial atom plays in tuning the cluster's reactivity. scispace.comnih.gov
Controlled Synthesis Techniques for Specific Cluster Topologies
Achieving specific cluster arrangements, or topologies, requires precise control over the synthetic process. chemrxiv.orgresearchgate.net One powerful technique is fragment condensation, where pre-existing clusters are coupled to form larger, more complex structures with predictable geometries. nih.gov Core conversion is another strategy, involving the transformation of a pre-existing cluster core into a different geometry through redox reactions or by changing the surrounding ligands. nih.gov A notable example is the conversion of edge-bridged double cubanes into clusters with a topology analogous to the P-cluster of nitrogenase upon reaction with hydrosulfide. nih.gov Recently, a precisely designed cluster-coupling strategy has been employed to synthesize mimics that are highly analogous to the FeMo-cofactor, featuring the characteristic trigonal prismatic [Fe₆(µ₆-C)] moiety. chemrxiv.orgchemrxiv.orgresearchgate.net
Rational Synthetic Routes for Nitrogenase FeMo-Cofactor Analogues
The ultimate goal in this field is the total synthesis of the FeMo-cofactor. Rational synthetic routes, inspired by retrosynthetic analysis in organic chemistry, are being developed to achieve this. pnas.org A key step in one such proposed route is the coupling of a complete cubane-like [MoS₃Fe₃(μ₃-C)] cluster with an incomplete cubane-like [Fe₄S₃] cluster. pnas.org The design of these precursor clusters and the strategy for linking them are critical. For instance, the terminal ligands on the iron atoms of both precursor clusters can be programmed to facilitate the formation of the three µ₂-S bridges that link the two halves of the cofactor. pnas.org The successful synthesis of mimics containing the trigonal prismatic [Fe₆C] and [Fe₆N] cores using a cluster-coupling strategy validates this approach and paves the way for the eventual synthesis of the complete FeMo-cofactor. chemrxiv.org
Advanced Structural Characterization and Elucidation of Femos Clusters
X-ray Crystallography for Atomic Resolution Structure Determination
X-ray crystallography has been a pivotal technique in determining the atomic structure of the FeMoS cluster. High-resolution crystallographic analysis of the nitrogenase MoFe-protein has provided a detailed picture of the FeMo-cofactor. nih.gov These studies have revealed a cluster composed of two subunits: an [Fe₄S₃] and a [MoFe₃S₃] cluster, linked by three sulfide (B99878) ligands. wikipedia.org
High-resolution X-ray diffraction data has not only confirmed the geometry and composition of the FeMoco but has also provided precise bond distances. The Fe-S, Fe-Fe, and Fe-Mo distances have been determined to be approximately 2.32 Å, 2.64 Å, and 2.73 Å, respectively. wikipedia.org The rigidity of the structure, maintained by the central carbide, is a key feature revealed by crystallography and is believed to be important for the cofactor's reactivity. wikipedia.org
Table 1: Key Crystallographic Data for FeMo-cofactor
| Parameter | Value (Å) | Reference |
| Resolution | 1.16 | nih.gov |
| Fe-S Distance | 2.32 | wikipedia.org |
| Fe-Fe Distance | 2.64 | wikipedia.org |
| Fe-Mo Distance | 2.73 | wikipedia.org |
Spectroscopic Probes of Cluster Geometry and Electronic States
While crystallography provides a static picture of the FeMoS cluster, spectroscopic techniques are essential for probing its dynamic geometric and electronic states. These methods offer insights into the oxidation states of the metal ions, their magnetic coupling, and the local coordination environment, which are critical for understanding the catalytic mechanism.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to investigate the local geometric and electronic structure of the metal centers within the FeMoS cluster. usu.eduacs.org By tuning the X-ray energy to the absorption edge of a specific element (e.g., Fe or Mo), detailed information about its oxidation state, coordination number, and bond distances can be obtained. usu.edu High-energy resolution fluorescence detected (HERFD) XAS has been particularly valuable in overcoming the limitations of conventional XAS, providing clearer assignments of metal oxidation states. esrf.fr
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations on the high-energy side of an absorption edge. Analysis of these oscillations provides quantitative information about the local structure around the absorbing atom, including the types of neighboring atoms, their distances, and their coordination numbers. acs.org
Both Mo and Fe K-edge EXAFS have been extensively applied to the FeMoS cluster. researchgate.net Mo K-edge EXAFS studies have been crucial in characterizing the molybdenum environment, revealing Mo-S, Mo-Fe, and Mo-O (from the homocitrate ligand) interactions. researchgate.netnih.gov These studies have confirmed the presence of a [MoFe₃S₄] cubane-like structure as a key component of the larger cluster. nih.gov
Fe K-edge EXAFS provides information about the average environment of the seven iron atoms. These studies have identified characteristic Fe-S and Fe-Fe interactions with average distances of approximately 2.29 Å and 2.63 Å, respectively. nih.gov A significant finding from Fe EXAFS has been the detection of a longer Fe-Fe interaction at about 3.68 Å, which is a distinctive feature of the trigonal prismatic arrangement of iron atoms within the FeMoco. nih.gov Changes in these interactions upon substrate binding have provided evidence for conformational changes at the active site during catalysis. researchgate.net
Table 2: Representative Bond Distances from EXAFS Analysis of FeMoS Clusters
| Interaction | Distance (Å) | Technique | Reference |
| Fe-S | 2.29 | Fe K-edge EXAFS | nih.gov |
| Fe-Fe (short) | 2.63 | Fe K-edge EXAFS | nih.gov |
| Fe-Fe (long) | 3.68 | Fe K-edge EXAFS | nih.gov |
| Mo-S | 2.34 | Mo K-edge EXAFS | researchgate.net |
| Mo-Fe | 2.71 | Mo K-edge EXAFS | researchgate.net |
| Mo-O | 2.12 | Mo K-edge EXAFS | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the first few nanometers of a material's surface. In the context of FeMoS clusters, XPS has been used to determine the atomic concentrations of Mo, Fe, and S, as well as their oxidation states. beilstein-journals.org
Analysis of high-resolution XPS spectra of FeMoS precipitates has shown the presence of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron. cambridge.org For example, in one study, precipitates formed in biological solutions contained approximately 53.92% Fe(II), while those from abiotic solutions had about 53.21% Fe(II). cambridge.org The Mo 3d spectra can be used to determine the oxidation state of molybdenum. Similarly, the Fe 2p and S 2p core level spectra provide insights into the chemical states of iron and sulfur, respectively.
Table 3: Example of Iron Oxidation State Distribution from XPS Analysis of FeMoS Precipitates
| Sample Type | Average Fe(II) Atomic % | Average Fe(III) Atomic % | Reference |
| Biotic Solution | 53.92 ± 4.98 | 46.08 ± 4.98 | cambridge.org |
| Abiotic Solution | 53.21 ± 3.86 | 46.79 ± 3.86 | cambridge.org |
⁵⁷Fe Mössbauer spectroscopy is an indispensable tool for studying iron-containing systems like the FeMoS cluster due to its unique sensitivity to the nuclear environment of iron atoms. nih.govnih.gov This technique can distinguish between different iron sites within the cluster based on their oxidation state, spin state, and local coordination geometry. nih.gov By using samples selectively enriched with the ⁵⁷Fe isotope, it is possible to probe specific iron sites or the entire cluster. acs.orgpnas.org
Mössbauer spectra provide information through hyperfine parameters, primarily the isomer shift (δ) and the quadrupole splitting (ΔE_Q). nih.gov These parameters are sensitive to the electron density at the iron nucleus and the symmetry of the electric field around it, respectively. nih.govlibretexts.org Studies on the FeMoco have revealed multiple overlapping signals, indicating the presence of several distinct iron environments. nih.gov
Detailed analysis of Mössbauer spectra recorded under various conditions (e.g., different temperatures and applied magnetic fields) has allowed for the deconvolution of these signals and the characterization of individual iron sites. acs.org For instance, such studies have been able to identify the features of all seven iron atoms in the FeMoco, including one site with unusually small magnetic hyperfine interactions. acs.org
The isomer shift (δ) in Mössbauer spectroscopy is directly proportional to the s-electron density at the nucleus and is therefore a sensitive indicator of the iron oxidation state. nih.gov For high-spin iron, Fe³⁺ generally exhibits a lower isomer shift than Fe²⁺. The average isomer shift for the FeMoco in its resting state (Mᴺ) is unusually low, suggesting a significant degree of electron delocalization and covalency. acs.org For example, the average isomer shift (δ_avg) for the Mᴺ state has been reported to be around 0.39-0.41 mm/s. acs.orgnih.gov
Quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient (EFG) at the nucleus. researchgate.net This parameter provides information about the local symmetry and electronic structure of the iron site. In the FeMoco, the quadrupole splitting values for the different iron sites are relatively similar, suggesting a comparable local environment for most of the iron atoms. nih.govacs.org
Recent studies using site-selective ⁵⁷Fe labeling have enabled the determination of Mössbauer parameters for specific iron sites. nih.gov For instance, the terminal Fe1 site in the Mᴺ state was found to have an isomer shift of 0.54 mm/s and a quadrupole splitting of |ΔE_Q| = 1.32 mm/s at low temperature. nih.gov Upon oxidation to the Mᴼˣ state, these values changed significantly to δ = 0.36 mm/s and |ΔE_Q| = 0.77 mm/s, providing direct evidence of redox changes occurring at this specific iron atom. nih.gov
Table 4: Mössbauer Parameters for Specific Sites and States of FeMo-cofactor
Mössbauer Spectroscopy for Iron Site Characterization
Magnetic Hyperfine Interactions and Spin State Determination
Magnetic hyperfine interactions, which describe the coupling between the magnetic moments of electrons and nuclei, are fundamental to understanding the electronic structure of iron-molybdenum-sulfide (FeMoS) clusters. wikipedia.orgwina.be These interactions give rise to the hyperfine structure observed in spectroscopic measurements and provide detailed insights into the distribution of electron spin density within the cluster. wikipedia.orgyoutube.com The determination of the spin state of the entire cluster is crucial, as it dictates the cluster's magnetic properties and reactivity.
Computational methods, such as density functional theory (DFT), are powerful tools for predicting the ground spin state and understanding the magnetic properties of these clusters. For example, DFT calculations on a Mo3S4FeCl cluster indicated a triplet (S=1) ground state. mdpi.com
A notable example of spin state determination is found in studies of a pentametallic MoS3Fe3CMo cluster, which exhibits an S = 1/2 ground state. nih.govacs.org This half-integer spin state makes the cluster amenable to techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can probe the magnetic hyperfine interactions in detail. nih.govacs.org
Site-Selective Isotopic Labeling Studies (e.g., 57Fe)
Site-selective isotopic labeling, particularly with 57Fe, is a powerful technique for elucidating the electronic and magnetic properties of individual metal sites within complex FeMoS clusters. nih.govmit.edunih.gov Since 57Fe is a Mössbauer-active nucleus, its incorporation allows for the use of 57Fe Mössbauer spectroscopy to probe the local environment of specific iron atoms. nih.govmit.edunih.gov
This technique is especially valuable for systems containing multiple iron-sulfur clusters, where uniform labeling would result in overlapping spectroscopic signals that are difficult to interpret. nih.govmit.edu By selectively enriching a single cluster or even a specific site within a cluster with 57Fe, the spectroscopic signals from that site can be isolated and analyzed. nih.govmit.edu
A method for achieving cluster-selective 57Fe enrichment involves exploiting differences in the rate of iron ion exchange between the protein's Fe-S clusters and exogenous Fe2+ ions. nih.govmit.edu For example, in the radical S-adenosyl-l-methionine (SAM) enzyme BtrN, which contains two [Fe4S4] clusters, the SAM-binding cluster exchanges iron ions more rapidly than the auxiliary cluster. nih.govmit.edu This rate difference allows for the selective labeling of either cluster. nih.govmit.edu
The synthesis of 57Fe-isotopically enriched ferritin has also been demonstrated, showcasing the potential for creating tailored nanometabolic tracers for studying iron metabolism. rsc.org Such site-selective labeling strategies are crucial for correlating specific structural features with functional roles in complex FeMoS-containing systems. nih.govmit.edu
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for characterizing paramagnetic species, making it an indispensable tool for studying FeMoS clusters that possess a non-zero total electron spin (S > 0). nih.govresearchgate.netnih.gov EPR spectroscopy can discriminate between different oxidation states of a cluster, as only the paramagnetic states are EPR-active. nih.govresearchgate.net
The low-temperature continuous-wave (CW) EPR spectrum of an FeMoS cluster provides its characteristic g-values, which act as a fingerprint of its electronic structure. nih.govresearchgate.net For instance, a synthetic MoFe3S3C cluster was found to have a rhombic g-tensor with values of g = [1.96, 2.01, 2.05], indicative of an S = 1/2 ground state. nih.govacs.org
Pulse EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, can provide even more detailed information about the interactions between the electron spin and nearby nuclear spins. nih.gov This allows for the characterization of the ligation environment of the cluster, including the identification of coordinated atoms like nitrogen. nih.gov
EPR studies are often conducted at very low temperatures to overcome the effects of spin-lattice relaxation. nih.gov The choice of experimental parameters, such as microwave frequency and temperature, is critical for obtaining high-quality spectra. nih.govauburn.edu High-frequency EPR can be particularly useful for studying systems with large zero-field splitting or for resolving small g-value differences. nih.govuni-heidelberg.de
Spin Hamiltonian Analysis
The analysis of EPR spectra of FeMoS clusters is based on the spin Hamiltonian, a mathematical model that describes the energy levels of a paramagnetic system in a magnetic field. cond-mat.deudel.edupennylane.ai The spin Hamiltonian includes terms that account for the electron Zeeman interaction, the zero-field splitting, and the hyperfine and nuclear quadrupole interactions. cond-mat.deethz.ch
The general form of a spin Hamiltonian can be written as:
Ĥ = gβB⋅S + D[Sz2 - S(S+1)/3] + E(Sx2 - Sy2) + Σi AiS⋅Ii + Σi Ii⋅Pi⋅Ii
Where:
g is the g-tensor
β is the Bohr magneton
B is the external magnetic field
S is the electron spin operator
D and E are the axial and rhombic zero-field splitting parameters, respectively
Ai is the hyperfine coupling tensor for the i-th nucleus
Ii is the nuclear spin operator for the i-th nucleus
Pi is the nuclear quadrupole interaction tensor for the i-th nucleus
By fitting the experimental EPR spectra to the spin Hamiltonian, the values of these parameters can be determined, providing a detailed description of the electronic and magnetic properties of the FeMoS cluster. cond-mat.deethz.ch For example, the hyperfine coupling constant provides information about the delocalization of the unpaired electron onto the ligands. libretexts.org
In complex systems, a cluster mean-field approach can be used to model the interactions between a cluster and its neighbors. aps.org Furthermore, advanced computational methods, such as artificial neural networks, are being developed to construct complex spin Hamiltonians for systems where the magnetic interactions are not easily described by explicit functions. researchgate.net
Correlating EPR Signals with Cluster States
A key application of EPR spectroscopy in the study of FeMoS clusters is the correlation of specific EPR signals with particular oxidation states or structural conformations of the cluster. nih.gov Since only paramagnetic states are EPR-active, the appearance or disappearance of an EPR signal upon oxidation or reduction can be used to identify the redox-active species. nih.gov
For example, in studies of the O2-tolerant [NiFe]-hydrogenase, EPR signals were used to characterize the different redox states of the iron-sulfur clusters in the electron transport chain. nih.gov By using variants with point mutations, specific EPR signals could be assigned to the proximal, medial, and distal clusters. nih.gov
In another study, four distinct EPR signatures were identified for different forms of Fe-S clusters present in the radical SAM enzyme PqqE. researchgate.net The g-tensors for the reduced forms of the RS [4Fe-4S] cluster, the AuxII [4Fe-4S] cluster, and a [2Fe-2S] cluster were determined to be [2.040, 1.927, 1.897], [2.059, 1.940, 1.903], and [2.004, 1.958, 1.904], respectively. researchgate.net
The correlation of EPR signals with specific cluster states is essential for understanding the mechanism of action of FeMoS-containing enzymes. By monitoring the changes in the EPR spectrum during a reaction, it is possible to track the flow of electrons and identify transient intermediates. nih.gov
Resonance Raman Spectroscopy for Vibrational Fingerprints
Resonance Raman (RR) spectroscopy is a powerful vibrational spectroscopy technique that provides detailed structural information about the active sites of metalloproteins, including FeMoS clusters. encyclopedia.pubnih.govwikipedia.org By tuning the excitation laser wavelength to an electronic transition of the cluster (typically a sulfur-to-metal charge transfer band), the vibrational modes associated with the chromophore are selectively enhanced by a factor of 102 to 106. nih.govedinst.com
This enhancement allows for the detection of Fe-S vibrational modes in the low-frequency region (200-450 cm-1), which serve as a "vibrational fingerprint" for the cluster. encyclopedia.pubnih.gov These spectra are sensitive to the type of cluster, its structure, and its symmetry. nih.gov Furthermore, RR spectroscopy can distinguish between bridging and terminal Fe-S vibrations. encyclopedia.pubnih.gov
The assignment of vibrational modes in RR spectra is often aided by isotopic labeling studies (e.g., with 34S or 54Fe) and by comparison with synthetic model compounds. nih.gov For example, in a study of linear molybdenum/iron/sulfur clusters, the use of 34S-substituted complexes helped to clearly identify the origin of the vibrational bands. marquette.edu
RR spectroscopy can be used to simultaneously probe different types of clusters within the same protein and to monitor processes of cluster interconversion. encyclopedia.pub The technique is also sensitive to the presence of non-cysteinyl ligands. nih.gov
Far-Infrared Spectroelectrochemistry
Far-infrared (FIR) spectroelectrochemistry is a technique that combines electrochemistry with FIR spectroscopy to study the vibrational properties of molecules in different oxidation states. marquette.eduamanote.com This method is particularly useful for characterizing the low-frequency vibrational modes of metal-sulfur clusters, which are often found in the FIR region of the electromagnetic spectrum. marquette.edu
In a study of linear molybdenum/iron/sulfur clusters, FIR spectroelectrochemistry was used to investigate the complexes in both their oxidized and reduced forms. marquette.edu By monitoring the changes in the FIR spectrum as a function of the applied potential, the disappearance of bands corresponding to the initial species and the appearance of bands due to the product could be clearly observed. marquette.edu
The combination of FIR spectroelectrochemistry with other techniques, such as resonance Raman spectroscopy and isotopic labeling, provides a comprehensive understanding of the electrochemical and vibrational properties of FeMoS clusters. marquette.edu For instance, in the study of the linear Mo/Fe/S complexes, resonance Raman spectroelectrochemistry and the use of 34S-substituted complexes were employed for the characterization of both the reactant and the product. marquette.edu
Electron Microscopy Techniques for Nanostructural Analysis
Electron microscopy stands as a cornerstone for the characterization of materials at the nanoscale, providing unparalleled insights into their morphology, structure, and elemental composition. For iron-molybdenum-sulfide (FeMoS) clusters, these techniques are indispensable for elucidating their intricate architectures and understanding their formation and functional properties.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique that provides high-resolution imaging of the internal structure of materials. mpie.de By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal details about the size, shape, crystallinity, and atomic arrangement of FeMoS clusters. ntu.edu.sgnih.gov
Detailed research has utilized TEM to study the morphology and structure of various FeMoS materials. For instance, in the synthesis of FeMoS electrocatalysts, TEM analysis revealed that microwave-synthesized FeMoS (mw) possesses an amorphous structure, in contrast to the crystalline structure of heat-treated samples. bohrium.com This difference in structure, directly observable by TEM, was correlated with the material's electrocatalytic activity. bohrium.com
In studies focusing on molybdenum sequestration, TEM, in conjunction with selected area electron diffraction (SAED), has been employed to analyze FeMoS precipitates. cambridge.org These analyses demonstrated that both abiotically and biotically formed FeMoS precipitates were amorphous. cambridge.org Furthermore, energy-dispersive X-ray spectroscopy (EDS) within the TEM was used to semi-quantitatively determine the Fe:Mo ratios in these precipitates, revealing significant differences between samples formed under different conditions. cambridge.orgosti.gov
High-resolution TEM (HRTEM) can provide even more detailed structural information. For example, in a study of MoS₂ nanosheets decorated with iron oxide nanoparticles, HRTEM imaging revealed a lattice spacing of 2.1 Å, corresponding to the (006) planes of the hexagonal MoS₂ structure. nih.gov Scanning transmission electron microscopy (STEM), a mode available on many modern TEMs, combined with EDS mapping, has been used to visualize the homogeneous distribution of iron oxide nanoparticles on the surface of MoS₂ nanosheets. nih.gov
The table below summarizes findings from TEM analyses of FeMoS and related materials.
| Sample Type | Synthesis/Condition | TEM Findings | Associated Techniques | Reference |
| FeMoS Electrocatalyst | Microwave Synthesis | Amorphous structure | SEM, XRD, XPS, ICP-AES | bohrium.com |
| FeMoS Electrocatalyst | Heat Treatment | Crystalline structure | SEM, XRD, XPS, ICP-AES | bohrium.com |
| FeMoS Precipitates | Abiotic & Biotic | Amorphous, lack of crystal structure | SAED, EDS | cambridge.org |
| MoS₂-IO Nanocomposites | Self-assembly | Homogeneous distribution of IONPs on MoS₂ nanosheets | STEM, EDS, XRD | nih.gov |
| FeMoS Precipitates | Varied pH and Fe²⁺ | Morphology, crystallinity, and elemental composition | EDS | osti.gov |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a complementary technique to TEM that provides high-resolution images of a sample's surface topography. ucsb.eduntu.edu.sg In SEM, a focused beam of electrons is scanned across the surface of a bulk sample, and the resulting signals—primarily secondary and backscattered electrons—are collected to form an image. ucsb.edu This technique is invaluable for understanding the morphology, particle size distribution, and surface features of FeMoS materials. frontiersin.org
In the characterization of bimetallic iron-molybdenum sulfide electrocatalysts, SEM was used alongside TEM to study the morphology of the synthesized materials. bohrium.com The synthesis method was found to significantly affect the morphology of the resulting FeMoS clusters. bohrium.com Similarly, in the development of a heterointerface catalyst composed of ruthenium nanoclusters on an iron molybdenum sulfide (FeMo-S) substrate, SEM images showed the dense and uniform formation of precursor nanorods on the substrate surface. researchgate.net
SEM is often equipped with Energy Dispersive X-ray analysis (EDX or EDS), which allows for the elemental analysis of the sample's surface. ucsb.edu This combination is powerful for confirming the presence and distribution of iron, molybdenum, and sulfur in the synthesized materials. For instance, studies on hydrothermally synthesized transition metal sulfides, including molybdenum sulfide, have utilized SEM with EDX to examine the morphology and elemental composition of the products. core.ac.uk One such study revealed that MoS₂ nanoparticles possessed a spherical shape with a sheet-like structure covering their outer surface. core.ac.uk
The following table presents key findings obtained through the use of SEM in the study of iron-molybdenum-sulfide materials.
| Sample Type | Research Focus | SEM Findings | Associated Techniques | Reference |
| FeMoS Electrocatalyst | Electrocatalysis | Analysis of material morphology | TEM, XRD, XPS, ICP-AES | bohrium.com |
| FeMo-S/Ru Catalyst | Hydrogen Production | Dense and uniform formation of precursor nanorods | HAADF-STEM | researchgate.net |
| MoS₂ Nanoparticles | Hydrothermal Synthesis | Spherical shape with sheet-like surface structure | TEM, EDX, XRD, FTIR | core.ac.uk |
| Iron Sulfide Nanoparticles | General Characterization | Varied morphologies (nanoplates, spherical particles) depending on synthesis | TEM | frontiersin.org |
Electronic Structure and Bonding Theories of Femos Clusters
Molecular Orbital (MO) Theory Applications
Molecular orbital (MO) theory provides a powerful framework for describing the electronic structure of molecules by considering electrons to be distributed in orbitals that extend over the entire molecule. libretexts.org In the case of complex systems like FeMoS clusters, MO theory helps in understanding the delocalized bonding and electronic properties that arise from the interaction of multiple metal and ligand orbitals. numberanalytics.comnumberanalytics.com The application of MO theory to these clusters involves constructing molecular orbitals from the linear combination of atomic orbitals (LCAO) of the constituent iron, molybdenum, and sulfur atoms. libretexts.org This approach is essential for explaining properties that localized bonding theories cannot, such as the delocalization of electrons and the intricate magnetic interactions within the cluster. libretexts.org
Computational quantum chemistry offers various methods to approximate solutions to the Schrödinger equation for complex molecules, which can be broadly categorized into semiempirical and ab initio approaches.
Semiempirical Methods: These methods simplify calculations by using parameters derived from experimental data to approximate certain complex integrals that arise in the calculations. mpg.de This approach reduces computational cost, making it feasible to study large systems. However, the reliance on empirical parameters means their accuracy is dependent on the quality of the parameterization for the specific system under study. mpg.de
Ab Initio Methods: In contrast, ab initio ("from the beginning") methods perform calculations based on first principles of quantum mechanics without using empirical parameters. rsc.org These methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are more computationally intensive but generally provide a more accurate description of the potential energy surface. rsc.org For metal clusters, ab initio calculations have become increasingly prevalent for determining ground state structures and electronic properties. rsc.orgscience.gov Studies on various metal clusters have shown that different ab initio and semiempirical methods can sometimes yield different predictions for the most stable structures, highlighting the importance of choosing an appropriate method. aps.org For instance, in studies of 13-atom clusters of fcc transition metals, semiempirical methods favored an icosahedral structure, while some ab initio methods predicted a buckled biplanar structure as more stable for certain metals. aps.org
The table below summarizes key characteristics of these computational methods.
| Method Type | Basis of Calculation | Computational Cost | Key Features |
|---|---|---|---|
| Ab Initio | First principles of quantum mechanics. rsc.org | High | Aims for exact solutions without empirical data; includes methods like HF and DFT. rsc.orgresearchgate.net |
| Semiempirical | Quantum mechanical formalism with empirical parameters. mpg.de | Low to Moderate | Faster than ab initio methods by approximating complex calculations with experimental data. mpg.de |
A key feature of FeMoS and other metal-sulfur clusters is the delocalization of electrons, where valence electrons are not confined to a single atom or a two-center bond but are shared across multiple atoms within the cluster framework. libretexts.org This delocalized approach to bonding is a central concept in molecular orbital theory. libretexts.org The idea of multi-center bonds, where an electron pair is shared by more than two nuclei, is crucial for understanding how chemical bonding evolves from small molecules to larger clusters and solids. ruhr-uni-bochum.de
In solids with metallic properties, electrons are often described as a "free electron gas," representing a highly delocalized state. ruhr-uni-bochum.de FeMoS clusters represent an intermediate case where the electrons are delocalized, but this delocalization has a specific directionality associated with the multi-center bonds. acs.org This phenomenon is critical for the cluster's function, particularly in facilitating electron transfer by minimizing the reorganization energy required for redox reactions. nih.gov The bonding in these clusters can be viewed as a network of covalent interactions, and the degree of electron delocalization can be quantified to understand and predict chemical reactivity. researchgate.net Theoretical studies have shown that this delocalization is not just a feature of the ground state but is fundamental to the mechanism of covalent bonding itself. nih.gov
Spin States and Magnetic Coupling Mechanisms
The table below presents typical magnetic coupling constants observed in iron-sulfur systems.
| System | Fe-Fe Bridge | Coupling Constant (J) | Magnetic Behavior |
|---|---|---|---|
| Deoxy-hemerythrin | µ-hydroxo | ~ -10 cm⁻¹ digimat.in | Weak Antiferromagnetic |
| Oxy-hemerythrin | µ-oxo | ~ -77 cm⁻¹ digimat.in | Strong Antiferromagnetic |
Valence delocalization is a phenomenon where the formal oxidation state is not confined to a single metal ion but is shared among two or more metal centers. nih.gov This is a characteristic property of many biological iron-sulfur clusters, such as [Fe4S4] clusters, and is crucial for their role in electron transport. nih.gov In a mixed-valence cluster, where metal ions are present in different oxidation states (e.g., Fe²⁺ and Fe³⁺), an electron can hop between the metal sites. If this hopping is fast on the timescale of the measurement technique (like Mössbauer spectroscopy), the cluster is described as valence-delocalized. nih.gov
For example, certain variants of [Fe2S2] ferredoxins have been shown to contain valence-delocalized [Fe₂S₂]⁺ clusters. nih.gov This delocalization is important for minimizing the energy changes associated with oxidation and reduction, thereby facilitating rapid electron transfer. nih.gov Recent studies on synthetic diiron complexes bridged by carbon-based ligands have demonstrated that carbon donors are particularly effective at promoting valence delocalization between iron centers, a finding that may have implications for understanding the role of the carbide ligand in the FeMoco of nitrogenase. chemrxiv.org
Redox Properties and Electron Transfer Pathways
Iron-sulfur clusters are renowned for their role as biological electron carriers, mediating electron transfer in fundamental processes like respiration and photosynthesis. nih.gov Their ability to exist in multiple stable oxidation states allows them to accept and donate electrons at specific redox potentials (Eₘ). The protein environment surrounding the cluster plays a critical role in tuning these redox potentials to match the requirements of a particular biochemical pathway. nrel.gov
The electron transfer process in enzymes containing multiple redox cofactors often involves a relay system, where electrons are passed along a chain of these cofactors. nrel.gov In [FeFe] hydrogenases, for instance, accessory iron-sulfur clusters form an electron transfer relay connecting the catalytic active site (the H-cluster) to external electron donors or acceptors. nrel.govresearchgate.net The pathway of electron movement is directed by the redox potential gradient of the clusters. In photosystem I, electrons flow from the initial cluster Fx to the terminal clusters FA and FB, a directionality facilitated by Fx having a lower redox potential. arxiv.org Computational studies have shown that this difference in redox potential is influenced by electrostatic interactions with the surrounding protein residues. arxiv.org The specific coordination of the cluster, such as the substitution of a typical cysteine ligand for a histidine, can modulate the electronic properties and redox potential, thereby controlling both intermolecular and intramolecular electron transfer rates. nrel.gov
| Cluster | System | Key Redox Feature |
| Fx, FA, FB | Photosystem I | Fx has a lower oxidation potential than FA and FB, directing electron flow. arxiv.org |
| F-clusters | [FeFe] Hydrogenase | Form an electron transfer relay to the catalytic H-cluster. nrel.govresearchgate.net |
| [4Fe-4S]His | CaI [FeFe]-hydrogenase | Histidine coordination modulates electronic properties to control electron transfer. nrel.gov |
Ligand Field Theory and Crystal Field Effects
Ligand Field Theory (LFT) and Crystal Field Theory (CFT) are fundamental models used to describe the electronic structure and properties of transition metal complexes. wikipedia.orgacs.org While CFT provides a basic electrostatic model, LFT offers a more sophisticated description by incorporating aspects of molecular orbital theory to account for the covalent character in metal-ligand bonds. wikipedia.orglumenlearning.com In the context of iron-molybdenum-sulfide (FeMoS) clusters, these theories are crucial for understanding the behavior of the d-electrons on the iron and molybdenum centers, which dictates the clusters' magnetic properties, spectroscopic features, and reactivity. lumenlearning.comresearchgate.net
Crystal Field Theory treats ligands as negative point charges that interact with the d-orbitals of the central metal ion. lumenlearning.com This interaction removes the degeneracy of the d-orbitals, splitting them into different energy levels. The specific pattern and magnitude of this splitting, denoted as Δ, depend on the number and geometric arrangement of the ligands around the metal center. lumenlearning.com For instance, in an octahedral field, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.org In a tetrahedral field, the splitting is inverted and smaller, resulting in a lower-energy e set and a higher-energy t₂ set.
Ligand Field Theory refines this picture by considering the overlap between metal and ligand orbitals. wikipedia.orglibretexts.org It accounts for both sigma (σ) and pi (π) bonding interactions. The nature of the ligand significantly influences the magnitude of the d-orbital splitting (Δ). Strong-field ligands, which are typically π-acceptors like carbon monoxide (CO) and cyanide (CN⁻), engage in π-backbonding with the metal, leading to a large Δ. libretexts.orglibretexts.org Conversely, weak-field ligands, often π-donors like halides and sulfide (B99878) (S²⁻), cause a smaller Δ. libretexts.orglibretexts.org This ordering of ligands based on their ability to split d-orbitals is known as the spectrochemical series. libretexts.org
The electronic configuration of the metal ion is determined by the balance between the crystal field splitting energy (Δ) and the electron pairing energy (P).
High-Spin Complexes: When Δ is small (weak-field ligands), it is energetically more favorable for electrons to occupy the higher-energy d-orbitals before pairing up in the lower-energy ones. This maximizes the number of unpaired electrons. lumenlearning.com
Low-Spin Complexes: When Δ is large (strong-field ligands), the energy cost of placing electrons in the higher orbitals is greater than the pairing energy. Therefore, electrons will pair up in the lower-energy orbitals first, minimizing the number of unpaired electrons. lumenlearning.com
In the native iron-molybdenum cofactor (FeMoco), the metal centers are primarily coordinated by weak-field sulfide ligands. acs.orgnih.gov This suggests that the iron centers would likely adopt high-spin configurations. However, the electronic structure of FeMoco is extraordinarily complex, exhibiting significant asymmetry and delocalization that challenge simple localized models. acs.orgnih.gov While some studies propose localized Fe²⁺ and Fe³⁺ oxidation states, the reality is likely a more delocalized electronic structure that is difficult to describe with a simple ligand-field model for each individual iron ion. acs.orgnih.govacs.org
Research on synthetic model clusters provides valuable insights. Studies on MFe₃S₃C (M = Mo, W) cubane-type clusters highlight the profound impact of the interstitial carbide ligand on the cluster's electronic properties and reduction potentials, often more so than the identity of the heterometal. scispace.com The carbide ligand's influence is significant, with carbyne-supported clusters being the most reducing, demonstrating a difference of over 1 V compared to clusters with other bridging ligands, even those with the same formal charge. scispace.com Furthermore, models containing strong-field ligands like CO exhibit distinctly different electronic properties compared to those with the weak-field sulfides found in the biological system, underscoring the critical role of the ligand environment. acs.orgnih.gov
Table 1: d-Orbital Splitting in Idealized Geometries This table illustrates the effect of the ligand field on the d-orbitals of a central metal ion in two common coordination geometries relevant to FeMoS cluster components.
| Geometry | d-Orbitals (Higher Energy) | d-Orbitals (Lower Energy) | Splitting Diagram |
| Octahedral | eg (dz², dx²-y²) | t2g (dxy, dxz, dyz) | |
| Tetrahedral | t2 (dxy, dxz, dyz) | e (dz², dx²-y²) |
Table 2: Spectrochemical Series of Relevant Ligands This table shows a simplified spectrochemical series, ordering ligands from weak-field (smaller Δ) to strong-field (larger Δ). The ligands found in native FeMoS clusters (sulfide) are weak-field, while those used in some synthetic models (CO, CN⁻) are strong-field. libretexts.org
| Ligand Type | Ligand | Position in Series |
| Weak-Field | I⁻ | Weakest |
| Br⁻ | ||
| Cl⁻ | ||
| S²⁻ | ||
| F⁻ | ||
| Intermediate-Field | H₂O | |
| NH₃ | ||
| Strong-Field | NO₂⁻ | |
| CN⁻ | ||
| CO | Strongest |
Table 3: Research Findings on Electronic States in FeMoS Clusters This table summarizes key findings from spectroscopic and computational studies on the electronic structure of the FeMoco and related synthetic analogs.
| Finding | Method/System | Implication for LFT/CFT | Reference(s) |
| Asymmetric electronic distribution | X-ray Absorption Spectroscopy on Se-substituted FeMoco | Suggests a localized electronic structure rather than full delocalization, making a simple, uniform ligand field model difficult. | acs.orgnih.gov |
| Proposal of localized Fe²⁺/Fe³⁺ states | Spatially Resolved Anomalous Dispersion (SpReAD) | Contrasts with typical delocalization in other FeS clusters and points to distinct electronic environments for different Fe sites. | acs.org |
| Large impact of interstitial carbide ligand | Synthetic MFe₃S₃X clusters (X = CR, N, S) | The bridging ligand (X) has a greater effect on reduction potentials than the heterometal (M), indicating its critical role in tuning the electronic structure. | scispace.com |
| Different electronic properties with CO ligands | Synthetic models vs. native FeMoco | Highlights the difference between strong-field (CO) and weak-field (sulfide) ligands in determining the cluster's electronic properties. | acs.orgnih.gov |
| Difficulty in applying a local ligand-field model | Quantum Mechanics/Molecular Mechanics (QM/MM) | The delocalized nature of FeMoco makes it challenging to define and analyze a ligand-field diagram for individual Fe ions using certain computational methods. | nih.govacs.org |
Theoretical and Computational Studies of Femos Systems
Density Functional Theory (DFT) Applications
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgresearchgate.net It has been widely applied to study iron-sulfur compounds, with a significant increase in research since 2017. acs.org In the context of iron-molybdenum-sulfur (FeMoS) systems, DFT allows for the calculation of electronic structures and properties, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netmdpi.com While DFT is an exact theory, its practical application relies on approximations for the exchange-correlation functional, with methods like the Local Density Approximation (LDA) and Generalized Gradient Approximations (GGAs) being commonly used. researchgate.netcond-mat.de
A primary application of DFT in the study of FeMoS clusters is the optimization of their geometries and the determination of their electronic ground states. researchgate.netmdpi.com For transition metal clusters, which often have several low-lying spin states, computational studies typically begin by optimizing these various spin states to identify the ground state. researchgate.net
For instance, in a study of Mo₃S₄FeCl clusters, DFT calculations using both B3LYP-D3BJ and BP86-D3BJ functionals identified the triplet state (S=1) as the ground state. mdpi.com However, the choice of functional can influence the calculated spin density distributions, highlighting the importance of selecting appropriate computational methods. mdpi.com The B3LYP-D3BJ functional predicted that the S=0 and S=2 states were 7.9 and 20.2 kcal/mol higher in energy, respectively, than the S=1 ground state. mdpi.com In contrast, the BP86-D3BJ functional found the S=0 state to be only 0.03 kcal/mol higher in energy than the S=1 state. mdpi.com
Genetic algorithms combined with DFT (GA-DFT) have also been employed to determine the most stable structures of clusters. rsc.orgtandfonline.com This approach involves generating an initial population of cluster structures and then using DFT to optimize them and calculate their total energies. tandfonline.com This method has been successfully used to identify the ground state structures of various metallic and bimetallic clusters. rsc.orgtandfonline.com
| System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Mo₃S₄FeCl Cluster | DFT (B3LYP-D3BJ and BP86-D3BJ) | The triplet state (S=1) is the ground state. | mdpi.com |
| FeMoco of Nitrogenase | Broken-Symmetry DFT | The BS7-235 spin isomer is the only one consistent with experimental data. | acs.org |
| Nan+ Clusters | GA-DFT | Ground-state structures are lower in energy than those predicted by empirical potentials. | tandfonline.com |
| Gan Clusters (n=20–40) | GA-DFT | Most clusters exhibit low or no symmetry, with core-shell structures dominating from Ga₃₁. | tandfonline.com |
DFT is also a powerful tool for calculating spectroscopic parameters, which can then be compared with experimental data to validate theoretical models. researchgate.net For iron-containing systems, Mössbauer spectroscopy is particularly informative, and DFT can be used to calculate Mössbauer isomer shifts (IS) and quadrupole splittings (QS). nih.govscispace.comnih.gov
The accuracy of these calculations depends on the chosen density functional and basis set. scispace.com Studies have shown that hybrid density functionals, such as B3LYP, can provide good correlation with experimental Mössbauer data. scispace.com For instance, a calibration of various DFT functionals for predicting ⁵⁷Fe Mössbauer parameters found that OLYP, OPBE, PW91, and BP86 functionals yielded good correlation coefficients (r² ≈ 0.90). nih.gov
In a study of dinuclear center models of cytochrome c oxidase, DFT calculations of Mössbauer properties for a high-spin Feₐ₃³⁺ model were highly consistent with experimental values. nih.gov Similarly, DFT calculations have been used to support the interpretation of X-ray Absorption Spectroscopy (XAS) and Mössbauer data for the electrochemical sodiation of antimony, helping to identify the phases formed during the reaction. mdpi.com
Time-dependent DFT (TD-DFT) can be used to predict X-ray absorption spectra. nih.gov This method has been applied to calculate the absorption spectra of pure and doped CdS clusters, providing insights into their optical properties. researchgate.net
| Spectroscopic Parameter | Computational Method | System | Key Finding | Reference |
|---|---|---|---|---|
| Mössbauer Isomer Shift (IS) and Quadrupole Splitting (QS) | DFT (OLYP, OPBE, PW91, BP86) | Fe-nitrosyl and Fe-sulfur complexes | Good correlation between calculated and experimental parameters (r² ≈ 0.90). | nih.gov |
| Mössbauer Isomer Shift (IS) and Quadrupole Splitting (QS) | DFT (OLYP-D3(BJ)) | Dinuclear center models of cytochrome c oxidase | Calculated values for high-spin Feₐ₃³⁺ (δ = 0.40–0.45 mm s⁻¹) were consistent with experimental data (0.41–0.48 mm s⁻¹). | nih.gov |
| Mössbauer Hyperfine Parameters | DFT | NaₓSb phases | DFT was helpful in determining hyperfine parameters, but unambiguous attribution of experimental spectra was challenging. | mdpi.com |
| X-ray Absorption Spectra | TD-DFT | CdS clusters | Used to calculate absorption spectra and understand optical properties. | researchgate.net |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
For large biological systems like nitrogenase, a full quantum mechanical treatment is computationally prohibitive. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) methods offer a solution by treating a small, chemically active region (like the FeMoS cluster) with a high-level QM method, while the surrounding protein environment is described by a more computationally efficient molecular mechanics (MM) force field. researchgate.netencyclopedia.pub
QM/MM simulations have been instrumental in studying the FeMoco of nitrogenase. acs.orgencyclopedia.pub These studies have helped to resolve controversies regarding the cofactor's charge and electronic structure. acs.org For example, a detailed QM/MM study of the MoFe protein from Azotobacter vinelandii concluded that only the [MoFe₇S₉C]¹⁻ charge is a possible resting state charge. acs.orgencyclopedia.pub Furthermore, by comparing the geometry of the FeMoco with high-resolution crystal structures, these simulations have shown that a specific broken-symmetry spin isomer (BS7-235) is the only one that can be reconciled with experimental observations. acs.org
QM/MM approaches have also been used to calculate the redox potentials of the metal clusters in nitrogenase. nih.gov By employing large QM regions (400-500 atoms) within a QM/MM framework, researchers have been able to reproduce experimental redox potentials with reasonable accuracy. nih.gov These calculations have provided strong evidence that the formal oxidation state of the FeMoco in its resting E₀ state is Mo³⁺Fe³⁺₄Fe²⁺₃. nih.gov
Advanced Quantum Chemical Methods (e.g., CASSCF)
When standard DFT methods are inadequate, such as for molecules with quasi-degenerate ground states or in bond-breaking situations, more advanced quantum chemical methods are required. umich.edu The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful multiconfigurational approach for obtaining a qualitatively correct reference state for such complex systems. umich.edunumberanalytics.com
In a CASSCF calculation, a specific set of "active" orbitals and electrons are treated with a full configuration interaction, providing a more accurate description of the electronic structure. umich.edu The choice of the active space is crucial for the accuracy of the calculation. numberanalytics.com
CASSCF and its extension, CASPT2 (Complete Active Space Second-order Perturbation Theory), have been successfully applied to study the electronic structure and spectroscopy of transition metal complexes. numberanalytics.com For instance, Density Matrix Renormalization Group (DMRG)-CASSCF calculations have been used to investigate the electronic structure of nonheme iron-nitrosyl complexes, providing insights into the oxidation states of the iron and nitric oxide ligand. nih.govacs.orgchemrxiv.org These advanced methods have shown that for {FeNO}⁶ and {FeNO}⁷ complexes, the dominant electronic configurations are Fe³⁺-NO⁰ and Fe²⁺-NO⁰, respectively. chemrxiv.org
Computational Probes of Reaction Mechanisms and Intermediates
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, allowing researchers to explore transition states and reaction intermediates that may be difficult to observe experimentally. rsc.orgsmu.edu DFT calculations are commonly used to map out the potential energy surfaces of reactions, identifying the lowest energy pathways. pnas.orgwiley.com
In the context of FeMoS systems, computational studies have been crucial for understanding the mechanism of nitrogen fixation by nitrogenase. pnas.org For example, QM/MM studies have investigated the protonation states of the FeMo cofactor in different stages of the catalytic cycle. encyclopedia.pub These calculations have suggested that a proton on the Mo-bound homocitrate is in an ideal position to protonate a bound dinitrogen molecule. encyclopedia.pub
Computational methods can also be used to explore the reactivity of synthetic FeMoS clusters. mdpi.com For example, DFT calculations can rationalize the fluxional behavior of ligands and the mechanisms of reactions involving these clusters. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical methods provide detailed information about the electronic structure and energetics of a system, they are often limited to static structures or very short timescales. nih.gov Molecular dynamics (MD) simulations, which solve Newton's equations of motion for the atoms in a system, can be used to study the dynamic behavior of molecules and clusters over longer timescales. nih.govkyoto-u.ac.jp
MD simulations can provide insights into the conformational changes, diffusion, and other dynamic processes that are important for the function of complex systems like enzymes. nih.gov In the context of FeMoS clusters, MD simulations can be used to study their behavior in different environments, such as in solution or interacting with a surface. rsc.org
For example, MD simulations have been used to study the collision of water clusters with a graphite (B72142) surface, revealing the mechanisms of monomer emission and energy transfer. rsc.org Ab initio molecular dynamics (AIMD), which combines MD with on-the-fly quantum mechanical calculations of the forces, allows for the simulation of chemical reactions and other processes where bond breaking and formation are important. faccts.de Metadynamics, an enhanced sampling technique built upon MD, can be used to explore the free energy profiles of reactions and other rare events. faccts.de
Reactivity and Reaction Mechanisms of Femos Clusters
Dinitrogen (N2) Binding and Activation Mechanisms
The conversion of atmospheric dinitrogen into bioavailable ammonia (B1221849) is a cornerstone of the global nitrogen cycle, a process catalyzed by the nitrogenase enzyme. rsc.org At the heart of this enzymatic machinery lies the FeMo-cofactor (FeMo-co), a complex metal-sulfur cluster with the composition [MoFe7S9C(R-homocitrate)]. wikipedia.orgnih.govnih.gov The activation and reduction of the remarkably stable N≡N triple bond by the FeMoS cluster involves a finely tuned sequence of events, including substrate binding at specific sites, a series of electron transfers, and coupled protonation steps. nih.govnih.gov
Substrate Binding Sites and Coordination Modes
A central question in nitrogenase research has been the precise location of substrate binding on the FeMo-cofactor. While all metal atoms in the resting state of the cofactor appear coordinatively saturated, it is understood that the cluster must undergo reduction by three to four electrons before dinitrogen can bind. nih.govacs.org This reduction likely facilitates the cleavage of an iron-sulfur bond, creating an open coordination site. acs.org
Several lines of evidence point to the central iron atoms of the FeMo-cofactor as the primary binding sites for substrates. wikipedia.orgnih.gov Specifically, the iron atoms Fe2 and Fe6, located at the "waist" of the cofactor, are considered privileged sites for ligand binding. acs.orgnih.gov Crystallographic studies of the carbon monoxide (CO)-inhibited form of the MoFe protein revealed a CO molecule bridging Fe2 and Fe6. nih.govcaltech.edu This bridging (μ2) coordination mode is achieved by the displacement of a belt-sulfur atom, S2B, highlighting a significant and reversible structural reorganization of the cofactor upon ligand binding. nih.govcaltech.edu Further studies have shown that a second CO molecule can bind terminally to Fe6, suggesting the capacity for multiple ligand coordination. nih.gov
The identity of the amino acid residue at position α-70 of the MoFe protein has been shown to act as a "gate-keeper," controlling the access of substrates to the FeMo-cofactor. nih.gov Variants with smaller residues at this position, such as alanine (B10760859) or glycine, exhibit altered substrate specificities, allowing for the reduction of larger molecules that are poor substrates for the wild-type enzyme. nih.gov These findings strongly support a model where substrates bind and are reduced at a specific 4Fe-4S face of the FeMo-cofactor, likely involving Fe atoms 2, 3, 6, and 7. nih.gov
| Component | Role in Substrate Binding | Supporting Evidence |
|---|---|---|
| Fe2 and Fe6 | Primary binding sites for substrates like CO. acs.orgnih.gov | Crystallography of CO-inhibited nitrogenase shows CO bridging these two iron atoms. nih.govcaltech.edu A second CO can bind terminally to Fe6. nih.gov |
| Fe2, Fe3, Fe6, Fe7 face | Proposed substrate binding and reduction face of the cofactor. nih.gov | Mutagenesis studies of residue α-70, which controls access to this face, alter substrate specificity. nih.gov |
| α-70 residue | Acts as a "gate-keeper" controlling substrate access to the FeMo-cofactor. nih.gov | Substitution with smaller amino acids allows larger substrates to be reduced. nih.gov |
Electron Transfer Processes During Substrate Reduction
The reduction of dinitrogen is an electron-intensive process, requiring the sequential delivery of electrons to the FeMo-cofactor. pnas.org This electron transfer pathway originates from an external electron donor, such as ferredoxin or flavodoxin, and proceeds through the Fe protein to the MoFe protein. ebi.ac.ukannualreviews.org The Fe protein, a homodimer containing a single [4Fe-4S] cluster, docks with the MoFe protein and, coupled with the hydrolysis of ATP, transfers a single electron. annualreviews.orgacs.org
Within the MoFe protein, the electron is first transferred to the P-cluster, an [8Fe-7S] cluster, which acts as an intermediate electron carrier. nih.govacs.org From the P-cluster, the electron is then transferred to the FeMo-cofactor, the ultimate site of substrate reduction. nih.govnih.govresearchgate.net This process is repeated, with the FeMo-cofactor accumulating electrons to reach a sufficiently reduced state to bind and reduce N2. pnas.orgnih.gov
Spectroelectrochemical studies on the isolated FeMo-cofactor have revealed multiple one-electron transfer steps. nih.gov The initial reduction processes are thought to be delocalized over the iron-sulfur core of the cofactor. nih.gov It is generally accepted that the FeMo-cofactor must be reduced by at least three to four electrons relative to its resting state before it becomes competent to bind N2. nih.govresearchgate.net
Proton Coupling in Catalytic Cycles
N2 + 8H+ + 8e- → 2NH3 + H2
This equation highlights the obligatory formation of at least one molecule of dihydrogen (H2) for every molecule of N2 reduced. pnas.org
Protons are delivered to the FeMo-cofactor through a conserved network of water molecules and amino acid residues that connect the active site to the protein surface. ebi.ac.ukrsc.org The Lowe-Thorneley kinetic model describes the catalytic cycle as a series of states (En), where 'n' represents the number of electrons and protons that have been delivered to the MoFe protein. pnas.orgnih.gov
The E4 state, having accumulated four electrons and four protons, is a key intermediate that is activated for N2 binding. pnas.org Spectroscopic studies have identified two bridging hydrides ([Fe-H-Fe]) in this state. nih.govpnas.org The binding of N2 to the E4 state is coupled with the reductive elimination of H2 from these two hydrides. pnas.org This process is thought to generate a highly reactive, doubly reduced FeMo-cofactor that can then efficiently reduce the bound dinitrogen. pnas.org The protonation of the belt sulfur atoms of the FeMo-cofactor, particularly S2B, has also been proposed as a crucial step in the catalytic cycle. acs.orgacs.org
Hydrogen Evolution and Proton Reduction
A characteristic feature of nitrogenase is its inherent ability to reduce protons to produce dihydrogen (H2). acs.org This hydrogen evolution reaction is an ATP-dependent process and is a competing reaction to dinitrogen reduction. In the absence of other substrates, all of the electrons transferred to the FeMo-cofactor are used for proton reduction.
The mechanism of H2 evolution is intimately linked to the dinitrogen reduction cycle. As mentioned previously, the binding of N2 to the E4 state of the FeMo-cofactor triggers the release of one H2 molecule. pnas.org This obligatory H2 formation suggests that the hydrides formed on the cofactor during the initial reduction steps are not only involved in proton delivery for N2 reduction but also serve as the source of H2.
Synthetic biomimetic FeMoS clusters have also demonstrated the ability to photocatalytically produce hydrogen from aqueous solutions. nih.govacs.org These chalcogel materials, containing immobilized FeMoS catalyst groups, exhibit strong optical absorption and can drive proton reduction when coupled with a photosensitizer. nih.govacs.org
Mechanistic Insights into Other Small Molecule Activation (e.g., CO)
The nitrogenase enzyme is capable of reducing a variety of small molecules with triple bonds in addition to dinitrogen. The study of the interaction of these other substrates with the FeMo-cofactor provides valuable mechanistic insights. Carbon monoxide (CO), a potent inhibitor of nitrogenase, is also a substrate that is reduced to hydrocarbons in a process analogous to Fischer-Tropsch chemistry. nih.gov
The binding of CO to the FeMo-cofactor has been extensively studied. As detailed in section 6.1.1, CO binds to the Fe2 and Fe6 iron atoms of the cofactor. nih.govcaltech.edu Infrared spectroscopy has identified different CO binding modes, including a terminally bound species and a bridging species. acs.org The ability of nitrogenase to mediate C-C bond formation suggests that multiple CO or CO-derived ligands can bind to the active site simultaneously. nih.gov A crystal structure has revealed two CO ligands coordinated to the FeMo-cofactor, one bridging Fe2 and Fe6 and a second terminally bound to Fe6. nih.gov
The study of CO binding has been instrumental in understanding the structural flexibility of the FeMo-cofactor and the role of specific iron atoms in catalysis. The reversible displacement of a belt sulfur atom upon CO binding demonstrates that the cofactor can undergo significant reorganization to accommodate incoming ligands. caltech.edu
Redox Chemistry and Associated Structural Changes
The catalytic cycle of nitrogenase involves a series of redox state changes of the FeMo-cofactor. mdpi.com Each electron transfer event alters the electronic structure of the cluster, which in turn can induce structural rearrangements. pnas.org The resting state of the FeMo-cofactor (E0) has a spin state of S=3/2. nih.gov Upon one-electron oxidation, a diamagnetic (S=0) state is formed. nih.gov The accumulation of electrons leads to more reduced states, with the E4 state exhibiting an S=1/2 spin state. nih.gov
These redox changes are coupled to protonation events and can influence the binding of substrates. For example, CO binding is dependent on the redox state of the FeMo-cofactor. acs.orgrsc.org Spectroelectrochemical studies of the isolated cofactor have shown that different redox states are associated with distinct CO binding sites on the iron core and on the molybdenum atom. nih.gov
| Redox State | Designation | Spin State (S) | Key Characteristics |
|---|---|---|---|
| Oxidized | Mox | 0 | Diamagnetic, not catalytically active. nih.gov |
| Resting State | E0 | 3/2 | The "as-isolated" state of the MoFe protein. nih.gov |
| Four-electron reduced | E4 | 1/2 | Contains two bridging hydrides; activated for N2 binding. nih.govpnas.org |
Bioinorganic Chemistry of the Nitrogenase Iron Molybdenum Cofactor Femoco
Unique Structural Features of FeMoco ([MoFe₇S₉C])
The remarkable catalytic activity of FeMoco stems from its unprecedented atomic arrangement. This cluster can be conceptualized as two distinct subunits linked together. wikipedia.org At its core lies a central carbon atom, a feature that was long debated and only definitively identified through high-resolution X-ray crystallography and advanced spectroscopic techniques. nih.gov
Organization of FeS and MoFeS Subunits
The structure of FeMoco can be described as the fusion of two subunits: a [4Fe-3S] cluster and a [Mo-3Fe-3S] cluster. pnas.org These two units are bridged by three inorganic sulfide (B99878) ions. wikipedia.orgnih.gov This arrangement creates a compact and electronically complex core. The six central iron atoms are organized in a trigonal prismatic geometry around the interstitial carbide atom. wikipedia.org One iron atom is unique in that it is anchored to the protein backbone via a cysteine residue, while the molybdenum atom is coordinated by a histidine residue. wikipedia.org
| Feature | Description |
| Overall Composition | [MoFe₇S₉C] |
| Subunit 1 | [4Fe-3S] |
| Subunit 2 | [Mo-3Fe-3S] |
| Bridging Ligands | Three sulfide ions |
| Protein Ligands | Cysteine to a unique Fe; Histidine to Mo |
Homocitrate Coordination and its Influence
A crucial organic component of FeMoco is the homocitrate molecule, which coordinates to the molybdenum atom in a bidentate fashion. wikipedia.orgresearchgate.net This coordination completes the octahedral geometry around the molybdenum. wikipedia.org The presence of homocitrate is essential for the cofactor's function; in its absence, the enzyme's ability to reduce nitrogen is significantly impaired. nih.gov Beyond its structural role in chelating the molybdenum, homocitrate is also thought to influence the electronic properties of the cofactor and may play a role in the proton and electron transfer steps required for nitrogen reduction. nih.gov The negatively charged homocitrate is also hypothesized to be important for the proper insertion of the cofactor into the apo-nitrogenase protein. nih.gov
FeMoco Biosynthesis Pathway
The assembly of FeMoco is a highly complex and tightly regulated process that involves a suite of specialized proteins encoded by the nif (nitrogen fixation) genes. nih.govnih.gov The biosynthesis occurs outside of the final nitrogenase protein, with the mature cofactor being inserted in a final step. stanford.edunih.gov
Precursor Assembly and Maturation Steps
The biosynthesis of FeMoco is a stepwise process that begins with the formation of simple iron-sulfur clusters. nih.gov These initial clusters are then assembled into a more complex core structure on a scaffold protein. A key intermediate in this pathway is a molybdenum-free precursor that already contains the complete iron-sulfur core of FeMoco. stanford.edustanford.edu This indicates that the intricate [Fe₇S₉C] core is assembled prior to the insertion of the molybdenum and homocitrate. pnas.org The final maturation steps involve the incorporation of molybdenum and homocitrate into this precursor, a process that is dependent on ATP hydrolysis. pnas.orgnih.gov
| Biosynthesis Stage | Key Events |
| Initiation | Formation of simple [2Fe-2S] and [4Fe-4S] clusters. nih.gov |
| Core Assembly | Fusion of iron-sulfur clusters on a scaffold to form the [Fe₇S₉C] core. nih.govresearchgate.net |
| Maturation | ATP-dependent insertion of molybdenum and homocitrate into the core precursor. pnas.orgnih.gov |
| Insertion | Transfer of the mature FeMoco to the apo-nitrogenase protein. nih.govpnas.org |
Role of Nif Proteins (e.g., NifB, NifEN, NifH, NifX) in Assembly
A number of Nif proteins play critical and specific roles in the FeMoco biosynthesis pathway. nih.govnih.gov
NifS and NifU : These proteins are responsible for mobilizing sulfur and iron to form the initial simple iron-sulfur clusters that serve as the building blocks for FeMoco. nih.govresearchgate.net NifS is a cysteine desulfurase that provides the sulfur, while NifU acts as a scaffold for the assembly of [2Fe-2S] and [4Fe-4S] clusters. nih.gov
NifB : This is a key enzyme that catalyzes the crucial step of fusing two [4Fe-4S]-like clusters and inserting the central carbide atom to form a precursor known as NifB-co. researchgate.netkoreascience.kr NifB is a member of the radical SAM (S-adenosyl-L-methionine) enzyme superfamily and utilizes SAM to provide the methyl group that becomes the interstitial carbide. wikipedia.orgresearchgate.net
NifEN : This protein complex, which shows sequence homology to the nitrogenase structural proteins NifD and NifK, acts as a scaffold for the maturation of the FeMoco precursor. nih.govpnas.org The NifB-co precursor is transferred to NifEN, where it is further processed and awaits the incorporation of molybdenum and homocitrate. nih.govstanford.edu
NifH : This protein, which is also the Fe protein component of the nitrogenase enzyme, plays a dual role. In addition to its function in electron transfer during nitrogen fixation, NifH is also essential for the maturation of FeMoco on NifEN. nih.govnih.gov It facilitates the ATP-dependent insertion of molybdenum and homocitrate into the FeMoco precursor. nih.govnih.gov
NifX : This protein is thought to act as a chaperone, potentially involved in the transfer of FeMoco precursors between the different scaffold proteins. nih.gov
Molybdenum Trafficking and Insertion
The biosynthesis of the functional nitrogenase enzyme requires the specific uptake and insertion of molybdenum into the FeMoco. In the model nitrogen-fixing bacterium Azotobacter vinelandii, this process involves a series of proteins encoded by the nif genes. nih.gov
Molybdenum, in the form of molybdate (MoO₄²⁻), is transported into the cell by a high-affinity transport system. nih.gov The NifQ protein is believed to play a crucial role in the early stages of molybdenum processing for nitrogenase. pnas.org Genetic evidence suggests that NifQ is specifically involved in molybdenum incorporation into nitrogenase and is not required for other molybdoenzymes. nih.gov It has been shown that NifQ carries a molybdenum-iron-sulfur cluster and acts as a specific molybdenum donor for FeMoco biosynthesis. pnas.org
The molybdenum is then transferred to a complex involving the NifEN and NifH proteins. nih.govpnas.org NifEN serves as a scaffold for the assembly of a FeMoco precursor, while NifH, the Fe protein component of nitrogenase, is thought to act as an insertase, facilitating the incorporation of both molybdenum and homocitrate into the cofactor. nih.govpnas.org This process is dependent on the hydrolysis of ATP. pnas.org
Key Proteins in Molybdenum Trafficking and Insertion:
| Protein | Proposed Function |
| ModABC | High-affinity molybdate transport system |
| NifQ | Specific molybdenum donor for FeMoco biosynthesis |
| NifEN | Scaffold protein for FeMoco precursor assembly |
| NifH | Molybdate/homocitrate insertase, electron donor |
Iron-Sulfur Cluster Role in Biosynthesis
Iron-sulfur (Fe-S) clusters are fundamental to the biosynthesis of FeMoco, serving both as building blocks and as catalysts in the assembly process. mdpi.com The biosynthesis begins with the mobilization of iron and sulfur by the NifS and NifU proteins to form simple [2Fe-2S] and [4Fe-4S] clusters. wikipedia.orgasm.org
These initial clusters are then used to assemble a more complex iron-sulfur core on the NifB protein. asm.org NifB is a radical S-adenosylmethionine (SAM) enzyme that catalyzes the fusion of two [4Fe-4S] clusters and the insertion of a carbide ion, forming a key precursor known as NifB-co. wikipedia.org This precursor is then transferred to the NifEN scaffold protein. pnas.org
On NifEN, the precursor undergoes further maturation, including the insertion of molybdenum and homocitrate, to form the complete FeMoco. asm.org The P-cluster, another complex iron-sulfur cluster ([8Fe-7S]) within the MoFe protein, is also assembled from simpler Fe-S cluster precursors. acs.orgnih.gov It is believed that the Fe protein (NifH) plays a role in the final maturation of the P-cluster. nih.gov Iron-sulfur clusters within proteins like NifQ also play a direct role in metal trafficking, in this case, sequestering and delivering molybdenum. pnas.org
Electron Transfer within Nitrogenase Protein Components
The reduction of dinitrogen to ammonia (B1221849) by nitrogenase is a highly energy-intensive process that requires the sequential transfer of eight electrons. pnas.org This electron transfer pathway involves three distinct metalloclusters distributed between the two protein components of nitrogenase: the Fe protein and the MoFe protein. nih.gov
The process begins with the reduction of the [4Fe-4S] cluster within the Fe protein. nih.gov The reduced Fe protein then binds to the MoFe protein in an ATP-dependent manner. nih.gov This binding event triggers the hydrolysis of two ATP molecules, which induces a conformational change in the Fe protein, lowering the reduction potential of its [4Fe-4S] cluster and enabling the transfer of a single electron to the MoFe protein. acs.org
The electron is first transferred to the P-cluster ([8Fe-7S]) located within the MoFe protein. nih.govnih.gov From the P-cluster, the electron is then relayed to the final destination, the FeMo-cofactor (FeMoco), which is the site of substrate binding and reduction. asm.orgnih.gov This entire process, known as the Fe protein cycle, is repeated eight times to accumulate the necessary electrons for the reduction of one molecule of N₂ to two molecules of NH₃, with the concomitant evolution of one molecule of H₂. pnas.orgharvard.edu
Electron Transfer Pathway in Nitrogenase:
| Step | From | To |
| 1 | External reductant (e.g., ferredoxin) | Fe protein [4Fe-4S] cluster |
| 2 | Fe protein [4Fe-4S] cluster | MoFe protein P-cluster |
| 3 | MoFe protein P-cluster | FeMo-cofactor |
Mechanistic Hypotheses for Biological Nitrogen Fixation at FeMoco
The precise mechanism by which nitrogenase reduces dinitrogen at the FeMoco active site is still a subject of intensive research. Several hypotheses have been proposed based on kinetic, spectroscopic, and structural studies. researchgate.netnih.gov
Lowe-Thorneley Scheme and Redox States
The Lowe-Thorneley kinetic model provides a framework for understanding the sequence of electron and proton transfer events during nitrogen fixation. harvard.eduresearchgate.net The model describes the MoFe protein cycling through a series of intermediate states, denoted E₀ through E₈, where the subscript represents the number of electrons and protons that have been transferred to the FeMoco. pnas.orgnih.gov
Each step in the cycle involves the association of the Fe protein, ATP hydrolysis, electron transfer, and dissociation of the Fe protein. harvard.edu The resting state of the enzyme is denoted as E₀. researchgate.net The binding of N₂ is proposed to occur after the accumulation of three or four electrons (states E₃ or E₄). researchgate.net The E₄ state, often referred to as the "Janus intermediate," is considered to be primed for N₂ binding and is characterized by the presence of two bridging hydrides on the FeMoco. nih.gov
The different Eₙ states represent distinct redox levels of the FeMoco. Spectroscopic studies have been crucial in attempts to trap and characterize these intermediate states to elucidate the electronic structure of the cofactor during catalysis. nih.govresearchgate.netarxiv.org
Substrate and Inhibitor Binding Studies
Investigating the binding of substrates and inhibitors to the FeMoco provides valuable insights into the catalytic mechanism. scispace.com Carbon monoxide (CO), a potent inhibitor of nitrogenase, has been extensively studied. scispace.combyjus.com Crystallographic studies have shown that CO binds to the FeMo-cofactor by bridging two iron atoms (Fe2 and Fe6), displacing a sulfur atom in the process. scispace.com Further studies have revealed that a second CO molecule can bind terminally to Fe6. nih.gov These findings suggest that the iron atoms of the "waist" of the FeMoco are likely involved in substrate and inhibitor binding. wikipedia.orgacs.org
The binding of the actual substrate, N₂, is thought to occur at one or more iron sites on the Fe2-Fe3-Fe6-Fe7 face of the cofactor. acs.org It is hypothesized that N₂ binding to the E₄ state leads to the reductive elimination of H₂ from the two bridging hydrides, creating a more reduced and reactive site for dinitrogen reduction. nih.gov
Insights from Alternative Nitrogenases (V- and Fe-only)
In addition to the primary molybdenum-dependent nitrogenase, some bacteria can express alternative nitrogenases under molybdenum-limiting conditions. bohrium.comnih.gov These include vanadium (V) nitrogenases and iron-only (Fe-only) nitrogenases. annualreviews.orgoup.com These alternative enzymes are homologous to the Mo-nitrogenase but have a VFe-cofactor or an FeFe-cofactor at their active sites, respectively. annualreviews.orgnih.gov
While generally less efficient than their molybdenum counterparts, studying these alternative nitrogenases provides a comparative approach to understanding the essential features of nitrogen fixation. bohrium.comannualreviews.org For instance, the V-nitrogenase is also capable of reducing CO to small hydrocarbons, a reaction not efficiently catalyzed by the Mo-nitrogenase. oup.com The Fe-only nitrogenase, having a simpler cofactor, is a target for engineering efforts aimed at expressing nitrogenase in eukaryotic organisms. nih.gov The existence and functionality of these alternative enzymes underscore the critical role of the iron-sulfur core in catalysis, while also highlighting the modulating effect of the heteroatom (Mo, V, or Fe). nih.gov
Emerging Research Directions and Challenges
Development of Next-Generation Synthetic Analogues with Enhanced Functionality
A primary goal in the study of the iron-molybdenum-sulfide compound, specifically the FeMo-cofactor, is the synthesis of structural and functional analogues. While early models provided significant insights, the focus has now shifted to creating next-generation synthetic clusters that more accurately replicate the complex structure and, crucially, the reactivity of the native cofactor. pnas.orgrsc.org A significant breakthrough has been the synthesis of mimics that incorporate the key trigonal prismatic [Fe₆C] core with an interstitial carbide, a feature once considered a formidable synthetic challenge. pnas.orgchemrxiv.org
Researchers are designing these analogues with specific functionalities to probe the catalytic mechanism. For instance, synthetic strategies are being developed to allow for variations in the metal composition and the nature of the interstitial atom (e.g., substituting carbide with nitride). pnas.org This allows for a systematic study of how these structural elements influence the electronic properties and catalytic behavior of the cluster. The aim is to create analogues that can bind and reduce dinitrogen, a feat that has been largely elusive for synthetic models. mdpi.comnih.gov One of the key challenges remains the instability of many complex clusters and the difficulty in replicating the subtle but crucial influence of the protein environment that surrounds the FeMo-cofactor in the enzyme. mdpi.com
Recent progress includes the development of iron complexes with phosphorus and nitrogen-based ligands that can bind N₂ and even catalyze its conversion to ammonia (B1221849), providing valuable insights into potential intermediates. rsc.orgnih.gov Another promising approach involves the synthesis of clusters where ligands can be systematically modified to tune the electronic properties of the metal centers, potentially enhancing their reactivity towards N₂. nih.gov The development of these sophisticated synthetic platforms is essential for testing mechanistic hypotheses and for designing novel catalysts for nitrogen fixation. pnas.org
Table 1: Examples of Synthetic Analogues of FeMo-cofactor and their Significance
| Analogue Type | Key Structural Feature | Significance in Research | Reference |
|---|---|---|---|
| Trigonal Prismatic [Fe₆(µ₆-X)] Mimics | Contains the [Fe₆C] or [Fe₆N] core, replicating the central structural motif of FeMoco. | Allows for the study of the role of the interstitial carbide/nitride in the electronic structure and reactivity. | pnas.org |
| Single-Cubane Models [MoFe₃S₄] | Simpler, more accessible structures that mimic a portion of the FeMo-cofactor. | Useful for studying fundamental electronic properties and the reactivity of substrates like hydrazine (B178648), though they do not reduce N₂. | mdpi.com |
| Double-Cubane Clusters [Mo₂Fe₆S₉] | More closely resemble the overall size and metal ratio of the FeMo-cofactor. | Considered to have more potential for catalytic activity in N₂ reduction compared to single-cubane models. | mdpi.com |
| Iron Complexes with P/N Ligands | Mononuclear or dinuclear iron centers with specific phosphine (B1218219) or nitrogen-based ligands. | Demonstrate the feasibility of N₂ binding and reduction at iron centers, providing models for catalytic intermediates. | rsc.orgnih.gov |
Deeper Understanding of Electronic Structure-Reactivity Correlations
The reactivity of the FeMo-cofactor is intrinsically linked to its complex electronic structure. The cluster contains multiple iron ions in different oxidation and spin states, which are antiferromagnetically coupled. nih.gov A central challenge is to understand how changes in the electronic structure upon electron and proton transfer during the catalytic cycle facilitate the binding and reduction of dinitrogen. nih.govmdpi.com
Computational studies, particularly those using quantum mechanics/molecular mechanics (QM/MM) methods, have been instrumental in probing these correlations. skemman.isacs.org These studies can model the electronic changes that occur as the cofactor progresses through its various intermediate states (the E₀ to E₄ states). mdpi.comacs.org Research suggests that the addition of electrons and protons to the cofactor in the early stages of the cycle primes it for N₂ binding. nih.gov A key finding is that the FeMo-cofactor must be reduced by 3-4 electrons before N₂ can bind effectively. nih.gov
A significant area of investigation is the "Janus intermediate" (E₄ state), which is poised for N₂ binding and reduction. acs.org This intermediate is believed to contain two bridging hydrides. The release of H₂ from this state is thought to be coupled with the binding of N₂, a critical step in the catalytic cycle. acs.orgacs.org Understanding the electronic triggers for this process is a major focus. It is hypothesized that a specific electronic configuration in the E₄ state, potentially involving a change in the spin state of certain iron atoms, lowers the activation barrier for N₂ binding. nih.gov
Recent studies combining experimental data with computational analysis are beginning to reveal a more localized electronic structure for the FeMo-cofactor than previously thought, with specific iron atoms playing distinct roles in the catalytic process. acs.org For example, some iron centers may be primarily involved in electron transfer, while others are directly involved in substrate binding and reduction. Elucidating these site-specific electronic structure-reactivity relationships is crucial for a complete mechanistic understanding.
Advanced Spectroscopic and Computational Integration for Mechanistic Elucidation
A deep understanding of the FeMo-cofactor's mechanism is unattainable without the close integration of advanced spectroscopic techniques and high-level computational methods. rsc.orgchemrxiv.org Spectroscopic methods provide experimental data on the geometric and electronic structure of the cofactor in its various states, while computational models are essential for interpreting this often-complex data and for exploring reaction pathways that are difficult to study experimentally. acs.orgacs.org
Mössbauer and Electron Nuclear Double Resonance (ENDOR) spectroscopies are particularly powerful probes of the iron centers in the FeMo-cofactor. nih.govacs.orgumich.edu By using samples selectively enriched with ⁵⁷Fe, researchers can obtain information about the oxidation state, spin state, and local environment of individual iron atoms within the cluster. nih.govacs.org For example, recent site-selective ⁵⁷Fe labeling studies have experimentally linked a specific spectroscopic signal to a particular iron site in the cofactor's structure, a long-standing challenge in the field. nih.gov This has provided direct evidence for the oxidation states of individual iron atoms and has helped to refine computational models of the electronic structure. nih.gov
Quantum mechanics/molecular mechanics (QM/MM) calculations have become an indispensable tool for studying the nitrogenase system. skemman.isacs.org These methods allow for a high-level quantum mechanical treatment of the FeMo-cofactor itself, while the surrounding protein environment is modeled using more computationally efficient molecular mechanics. skemman.is This approach has been used to investigate the protonation states of the cofactor, the energetics of intermediate steps in the catalytic cycle, and the mechanism of N₂ binding and reduction. acs.orgacs.orgnih.govmdpi.com The synergy between QM/MM calculations and experimental data from techniques like EPR and ENDOR is crucial for validating and refining proposed mechanisms. acs.orgacs.org
Table 2: Integration of Spectroscopic and Computational Techniques
| Technique | Information Obtained | Role of Computation | Reference |
|---|---|---|---|
| Mössbauer Spectroscopy | Provides data on the oxidation and spin states of iron atoms. | Helps to assign spectral features to specific iron sites and to interpret the data in the context of the overall electronic structure. | nih.govacs.orgumich.eduacs.org |
| Electron Nuclear Double Resonance (ENDOR) | Probes the interactions between electron spins and nuclear spins, providing detailed information about the local environment of metal ions and bound substrates. | Aids in the interpretation of complex ENDOR spectra and in correlating the data with specific structural models. | nih.govacs.org |
| X-ray Absorption Spectroscopy (XAS) | Gives information about the oxidation states and coordination environment of the metal atoms. | Used to simulate XAS spectra for different proposed structures, helping to identify the most likely structure consistent with the experimental data. | acs.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic structure and reactivity of the FeMo-cofactor within the protein environment. | Provides a theoretical framework for understanding the entire catalytic cycle and for interpreting experimental data. | skemman.isacs.org |
Exploration of Non-Nitrogenase Related FeMoS Cluster Chemistry (if applicable to academic scope)
While the primary focus of research on iron-molybdenum-sulfide clusters is their role in nitrogen fixation, the unique structural and electronic properties of these compounds make them interesting candidates for other catalytic applications. The academic exploration of FeMoS clusters in non-nitrogenase related chemistry is an emerging area with potential for new discoveries.
One area of interest is in photocatalysis. Researchers have developed porous chalcogenide framework materials, or "chalcogels," containing FeMoS clusters. nih.govacs.org These materials have shown the ability to photocatalytically produce hydrogen from aqueous solutions when combined with a photosensitizer. nih.govacs.org The FeMoS clusters within the chalcogel act as the catalytic sites for proton reduction. This research is inspired by the hydrogen evolution reaction that is an inherent part of the nitrogenase catalytic cycle.
Furthermore, FeMoS clusters have been investigated for their potential in the electrochemical reduction of carbon dioxide (CO₂). researchgate.netgoogle.com Early studies have shown that certain FeMoS cluster compounds can catalyze the electroreduction of CO₂ to other chemical products. researchgate.net This line of inquiry leverages the ability of these multi-metallic clusters to mediate multi-electron transfer processes, which is a requirement for the reduction of CO₂. While still in the early stages, this research opens up the possibility of using nitrogenase-inspired clusters in artificial photosynthesis and for the conversion of CO₂ into valuable chemicals. The development of biomimetic FeMoS nanosheets for the photocatalytic reduction of dinitrogen to ammonia under ambient conditions also highlights the potential of these materials beyond their biological context. acs.orgnih.gov
Future Directions in Biomimetic Catalysis (excluding industrial scale-up)
The ultimate goal of biomimetic research on the iron-molybdenum-sulfide cofactor is to develop artificial catalysts that can mimic the remarkable efficiency and selectivity of nitrogenase for nitrogen fixation under ambient conditions. While significant progress has been made, several key challenges and future directions are at the forefront of the field, focusing on fundamental understanding rather than immediate industrial application.
A major future direction is the rational design of catalysts based on a deeper understanding of the nitrogenase mechanism. mdpi.comresearchgate.net This involves creating synthetic analogues that not only replicate the structure of the FeMo-cofactor but also incorporate key functional elements. For example, designing catalysts with specific ligand environments that can stabilize key intermediates in the N₂ reduction cycle is a critical goal. acs.org The development of catalysts with tunable electronic properties, allowing for the systematic investigation of structure-activity relationships, will be essential. rsc.org
Another important avenue of research is the development of novel catalytic systems that integrate the FeMoS cluster mimics into larger, functional architectures. This could involve anchoring the clusters onto conductive supports to facilitate electron transfer or encapsulating them within porous materials to mimic the protective environment of the protein scaffold. colab.wsnih.gov The exploration of photo- and electrocatalytic systems, where light or electrical energy is used to drive nitrogen fixation, is also a promising area. nih.govutb.cznih.gov These approaches could lead to more sustainable methods for ammonia synthesis.
Finally, a continued focus on the fundamental chemistry of N₂ activation and reduction at multi-metallic centers is paramount. This includes studying the binding of N₂ to synthetic clusters, characterizing the intermediates formed during its reduction, and understanding the role of proton and electron transfer in each step of the process. The insights gained from these fundamental studies will be the bedrock for the design of the next generation of biomimetic nitrogen fixation catalysts. mdpi.comosti.gov
Q & A
Q. What are the optimal synthetic routes for Iron;Molybdenum;Sulfanide complexes, and how do reaction conditions influence phase purity?
- Methodological Answer : To optimize synthesis, systematically vary parameters such as precursor stoichiometry (e.g., Fe:Mo:S ratios), temperature (80–200°C), and reaction duration (6–48 hours). Use inert atmospheres (e.g., argon) to prevent oxidation. Characterize phase purity via X-ray diffraction (XRD) and Rietveld refinement, complemented by energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. For example, annealing at 150°C under argon yields a monoclinic phase with 98% purity .
- Table 1 : Key Reaction Parameters and Outcomes
| Parameter | Range Tested | Optimal Value | Characterization Method |
|---|---|---|---|
| Temperature | 80–200°C | 150°C | XRD, EDS |
| Reaction Time | 6–48 hours | 24 hours | Thermogravimetric Analysis (TGA) |
| Atmosphere | Air vs. Argon | Argon | X-ray Photoelectron Spectroscopy (XPS) |
Q. Which spectroscopic and structural characterization techniques are most effective for analyzing this compound compounds?
- Methodological Answer : Combine XRD for crystallographic data, XPS for oxidation state analysis (e.g., Mo⁴⁺/Mo⁵⁺ ratios), and Fourier-transform infrared spectroscopy (FTIR) to identify S-Mo-S vibrational modes (450–550 cm⁻¹). For nanoscale morphology, use transmission electron microscopy (TEM) with selected-area electron diffraction (SAED). Cross-validate data with computational models (e.g., density functional theory for bond-length predictions) .
Q. How can thermal stability and decomposition pathways of this compound be systematically evaluated?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/oxygen atmospheres (25–800°C, 10°C/min). Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions. Post-annealing XRD analysis reveals phase changes (e.g., sulfides → oxides at >400°C). For decomposition gases, use mass spectrometry (MS) coupled with TGA .
Q. What experimental approaches are suitable for assessing solubility and colloidal stability in aqueous/organic media?
- Methodological Answer : Conduct solubility tests in solvents like water, ethanol, and dimethylformamide (DMF) at 25–60°C. Measure colloidal stability via dynamic light scattering (DLS) over 72 hours. Adjust pH (2–12) to study protonation effects on solubility. Use zeta potential measurements to predict aggregation behavior .
Q. What methodologies are recommended for preliminary toxicity evaluation of this compound compounds?
- Methodological Answer : Perform in vitro cytotoxicity assays (e.g., MTT assay on HEK-293 cells) at concentrations of 1–100 µg/mL. For environmental impact, use Daphnia magna acute toxicity tests (48-hour LC₅₀). Compare results with regulatory thresholds (e.g., EPA guidelines for Mo) and reference PubChem data for analogous compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) be integrated with experimental data to predict electronic properties of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate band structures and density of states (DOS). Validate with experimental XPS valence band spectra. For charge-transfer analysis, compare calculated Mulliken charges with XPS-derived oxidation states. Software like VASP or Gaussian with Mo/Fe pseudopotentials is recommended .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in hydrogen evolution reactions (HER)?
- Methodological Answer : Replicate studies under standardized conditions (e.g., 0.5 M H₂SO₄, 25°C). Use controlled catalyst loadings (1 mg/cm²) and normalize current density to electrochemical surface area (ECSA). Perform post-catalysis XRD to check for phase segregation. Apply Cohen’s d statistic to quantify effect sizes across studies .
- Table 2 : Common Discrepancies and Resolution Strategies
| Discrepancy Source | Resolution Method |
|---|---|
| Surface contamination | Argon sputtering + XPS pre-test |
| Inconsistent loading | ECSA normalization |
| Phase instability | In situ Raman spectroscopy during HER |
Q. How do environmental factors (pH, light, oxidants) influence degradation pathways of this compound in aquatic systems?
- Methodological Answer : Simulate environmental conditions using batch reactors with controlled pH (3–10), UV exposure (254 nm), and oxidants (H₂O₂, 1–10 mM). Monitor dissolution via inductively coupled plasma mass spectrometry (ICP-MS) and solid residues via XRD. Compare kinetics with pseudo-first-order models .
Q. What interdisciplinary approaches combine materials science and biochemistry to study this compound’s role in enzymatic analogs?
- Methodological Answer : Synthesize Fe-Mo-S clusters mimicking nitrogenase active sites. Use extended X-ray absorption fine structure (EXAFS) to compare bond distances with natural enzymes. Test catalytic activity in acetylene reduction assays under anaerobic conditions. Collaborate with computational biologists for molecular dynamics simulations .
Q. How can machine learning optimize the design of this compound-based sensors for gaseous pollutants?
- Methodological Answer :
Train neural networks on datasets of sensor performance (e.g., response time, sensitivity) versus synthetic parameters (precursor ratios, annealing time). Validate with cross-validation (k-fold) and experimental testing. Prioritize features using SHAP (SHapley Additive exPlanations) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
